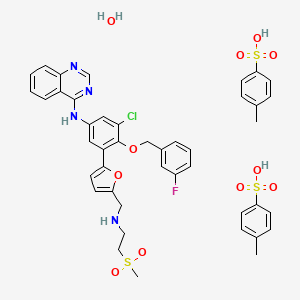
Lapatinib tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lapatinib tosylate is a pharmaceutical compound used primarily in the treatment of advanced or metastatic breast cancer. It is a dual tyrosine kinase inhibitor that targets both the human epidermal growth factor receptor type 2 (HER2) and the epidermal growth factor receptor (EGFR). By inhibiting these receptors, this compound helps to slow down or stop the growth of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lapatinib tosylate is synthesized through a series of chemical reactions involving intermediates. One common method involves the palladium-catalyzed coupling of a substituted 4-anilino-6-iodo-quinazoline with a furan-2-yl-boronic acid . This is followed by further modifications to produce the final compound. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often includes steps like crystallization and purification to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Lapatinib tosylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as ethanol and methanol. The conditions often involve controlled temperatures and pressures to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Applications De Recherche Scientifique
Lapatinib tosylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving tyrosine kinase inhibitors.
Biology: It is used to study cell signaling pathways and the role of HER2 and EGFR in cancer.
Industry: It is used in the pharmaceutical industry for the development of new cancer therapies.
Mécanisme D'action
Lapatinib tosylate works by binding to the intracellular phosphorylation domain of HER2 and EGFR, preventing receptor autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, thereby slowing down or stopping the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trastuzumab: Another HER2 inhibitor used in the treatment of breast cancer.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
Lapatinib tosylate is unique in its dual inhibition of both HER2 and EGFR, making it effective in cases where cancer cells overexpress both receptors. This dual action provides a broader spectrum of activity compared to compounds that target only one receptor .
Propriétés
Formule moléculaire |
C43H44ClFN4O11S3 |
|---|---|
Poids moléculaire |
943.5 g/mol |
Nom IUPAC |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]-5-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]phenyl]quinazolin-4-amine;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S.H2O/c1-40(36,37)12-11-32-16-22-9-10-27(39-22)24-14-21(35-29-23-7-2-3-8-26(23)33-18-34-29)15-25(30)28(24)38-17-19-5-4-6-20(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10;/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10);1H2 |
Clé InChI |
UDGDJZMBLIHDBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=C(C(=CC(=C2)NC3=NC=NC4=CC=CC=C43)Cl)OCC5=CC(=CC=C5)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


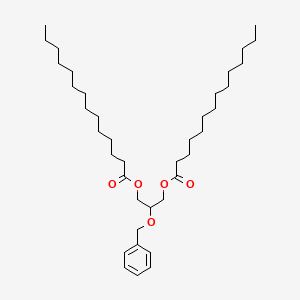
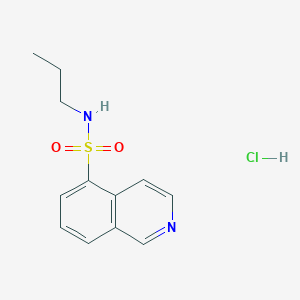
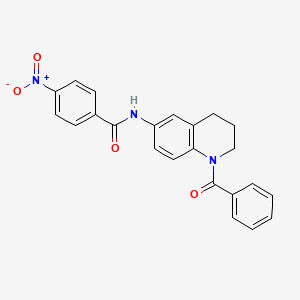

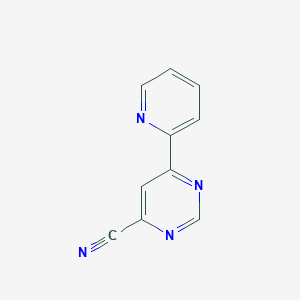
![3-Cyclopentylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882419.png)

![3-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14882433.png)
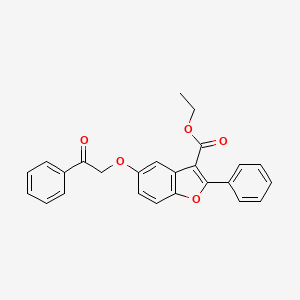
![N-((1-(4-bromophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B14882459.png)
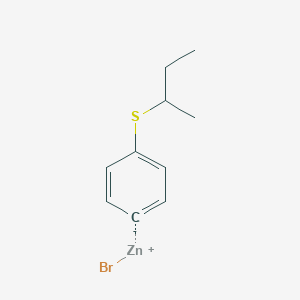
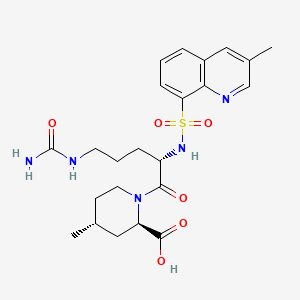

![2-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14882468.png)
